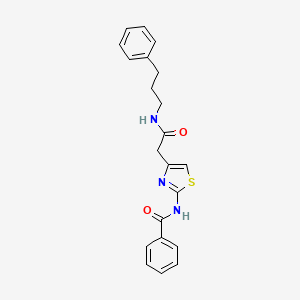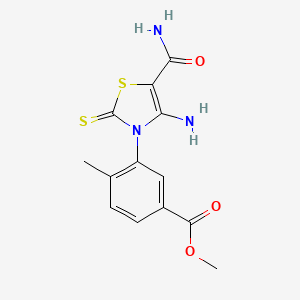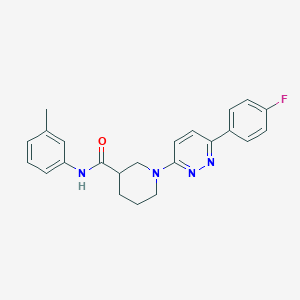![molecular formula C16H16ClF3N4O3S B11273947 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11273947.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a morpholine ring, and an oxadiazole ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where morpholine is reacted with an appropriate leaving group.
Final Assembly: The final step involves coupling the oxadiazole and morpholine-containing intermediates with the chlorophenyl acetamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The oxadiazole ring may contribute to the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl and chlorophenyl groups but lacks the oxadiazole and morpholine rings.
Trifluoromethyl ketones: Known for their use in medicinal chemistry and as intermediates in the synthesis of fluorinated compounds.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole and morpholine rings distinguishes it from other similar compounds, potentially enhancing its stability and biological activity.
Properties
Molecular Formula |
C16H16ClF3N4O3S |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H16ClF3N4O3S/c17-12-2-1-10(7-11(12)16(18,19)20)21-13(25)9-28-15-23-22-14(27-15)8-24-3-5-26-6-4-24/h1-2,7H,3-6,8-9H2,(H,21,25) |
InChI Key |
GWMVNORRNWKPTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((3-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11273864.png)

![N-{2-[3-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11273875.png)
![N-(3-methoxyphenyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11273876.png)
![N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273882.png)
![7-methyl-2-(m-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11273897.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-phenylethanone](/img/structure/B11273902.png)


![N-butyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11273913.png)
![5,5-dimethyl-15-(2-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11273916.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B11273931.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B11273939.png)
![N-Tert-butyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11273948.png)
